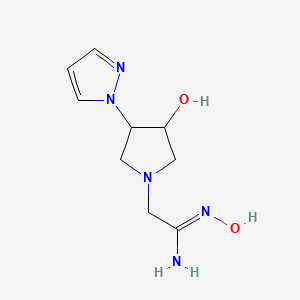
(Z)-N'-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide is a complex organic compound that features a unique structure combining a pyrazole ring and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the pyrrolidine moiety. The final step involves the formation of the acetimidamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the structure or remove specific functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler structure with fewer functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it valuable for understanding biochemical processes.
Medicine
In medicine, (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide has potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials.
Wirkmechanismus
The mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide can be compared with other compounds that feature pyrazole or pyrrolidine rings, such as:
Uniqueness
The uniqueness of (Z)-N’-hydroxy-2-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)acetimidamide lies in its combined structure of pyrazole and pyrrolidine rings, which allows for diverse chemical reactivity and potential applications. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C9H15N5O2 |
|---|---|
Molekulargewicht |
225.25 g/mol |
IUPAC-Name |
N'-hydroxy-2-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C9H15N5O2/c10-9(12-16)6-13-4-7(8(15)5-13)14-3-1-2-11-14/h1-3,7-8,15-16H,4-6H2,(H2,10,12) |
InChI-Schlüssel |
MRAALRGOVKLWNE-UHFFFAOYSA-N |
Isomerische SMILES |
C1C(C(CN1C/C(=N/O)/N)O)N2C=CC=N2 |
Kanonische SMILES |
C1C(C(CN1CC(=NO)N)O)N2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide](/img/structure/B15291034.png)
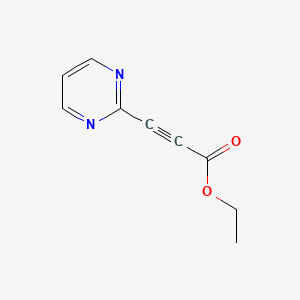
![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)
![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)
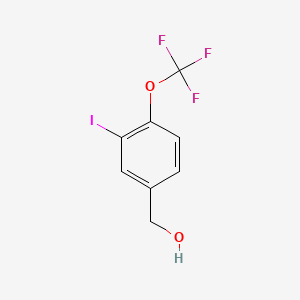
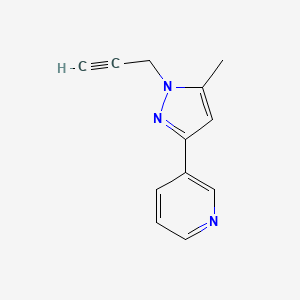
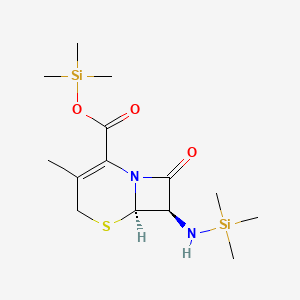

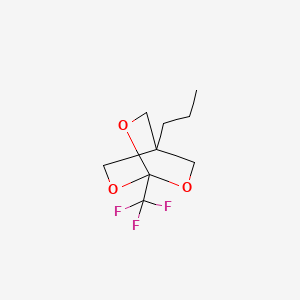

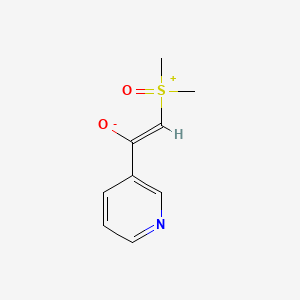
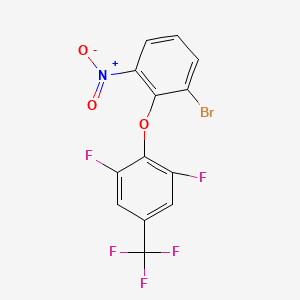

![(S)-N-[2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]-2-(3,4-dichlorobenzyl)thiazole-4-carboxamide](/img/structure/B15291133.png)
